molecular formula C12H11IN2O3S B5916156 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B5916156
M. Wt: 390.20 g/mol
InChI Key: OGYRSBZBEUSHOD-YWEYNIOJSA-N
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Description

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HI-6, is a chemical compound that has been extensively studied for its potential use as an antidote for nerve agent poisoning. In

Mechanism of Action

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Nerve agents bind to acetylcholinesterase and prevent it from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the nervous system. This can result in overstimulation of the nervous system and can lead to symptoms such as convulsions, respiratory failure, and death. This compound works by binding to the nerve agent molecule and breaking the bond between the nerve agent and acetylcholinesterase, allowing the enzyme to function normally and break down acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reversing the effects of nerve agent poisoning in animal models. It has been shown to improve respiratory function, reduce convulsions, and improve survival rates. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potential use as an antidote for nerve agent poisoning. It has been shown to be effective in animal models and has been approved for use in human clinical trials. However, one limitation of this compound is its limited availability and high cost. It is also important to note that this compound has not been approved for use in humans by the FDA.

Future Directions

There are several future directions for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone research. One area of interest is the development of more effective and affordable synthesis methods for this compound. Another area of interest is the development of this compound analogs that may be more effective in treating nerve agent poisoning. Additionally, there is ongoing research into the use of this compound in combination with other antidotes for nerve agent poisoning to improve treatment outcomes. Finally, there is interest in exploring the potential use of this compound in other applications, such as the treatment of organophosphate pesticide poisoning.

Synthesis Methods

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with methyl iodide and 1,3-dibromopropane. The final step involves the reaction of the resulting compound with sodium hydroxide to yield this compound.

Scientific Research Applications

5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an antidote for nerve agent poisoning. It works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Reactivation of acetylcholinesterase allows for the breakdown of acetylcholine, which is essential for normal nerve function. This compound has been shown to be effective in treating nerve agent poisoning in animal models and has been approved for use in human clinical trials.

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3S/c1-15-11(17)8(14-12(15)19)4-6-3-7(13)10(16)9(5-6)18-2/h3-5,16H,1-2H3,(H,14,19)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYRSBZBEUSHOD-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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